[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
Description
Properties
Molecular Formula |
C13H21N5 |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C13H21N5/c1-4-5-18-10-13(11(2)16-18)8-14-6-12-7-15-17(3)9-12/h7,9-10,14H,4-6,8H2,1-3H3 |
InChI Key |
GZCOUOXYQYPXIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Halogenated Pyrazole Intermediates
A common approach involves halogenated pyrazole precursors. For example, 5-chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (prepared via Vilsmeier-Haack formylation) undergoes nucleophilic displacement with [(1-methyl-1H-pyrazol-4-yl)methyl]amine.
Reaction conditions :
-
Solvent: Dimethylformamide (DMF)
-
Base: Cesium carbonate (Cs₂CO₃)
-
Catalyst: Copper(I) iodide (CuI)
Mechanism :
-
Activation of the chloro group by Cu(I) to form a π-complex.
-
Nucleophilic attack by the amine, facilitated by Cs₂CO₃-mediated deprotonation.
Limitations :
Reductive Amination of Pyrazole Carbaldehydes
Pyrazole-4-carbaldehydes are condensed with primary amines followed by reduction:
Step 1 : Condensation of 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with [(1-methyl-1H-pyrazol-4-yl)methyl]amine to form an imine intermediate.
Step 2 : Reduction using sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C.
Advantages :
-
Avoids harsh metal catalysts.
-
Higher functional group tolerance.
Yield : 65–78%
Cross-Coupling of Preformed Pyrazole-Methylamine Units
Industrial-scale synthesis often employs Suzuki-Miyaura coupling between boronic acid derivatives and halogenated pyrazoles:
Example :
-
3-Methyl-1-propyl-4-(bromomethyl)-1H-pyrazole + 1-methyl-4-(aminomethyl)-1H-pyrazole-1-boronic acid
-
Catalyst: Pd(PPh₃)₄
-
Base: K₂CO₃
-
Solvent: Toluene/water (3:1)
Key parameters :
-
Stoichiometric control of boronic acid (1.2 equiv).
-
Reaction time: 12–18 hours.
Optimization Strategies
Catalytic System Tuning
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| CuI/Cs₂CO₃ | DMF | 80 | 72 | |
| Pd(PPh₃)₄ | Toluene | 100 | 82 | |
| NaBH₃CN | MeOH | 25 | 78 |
Insights :
-
Copper catalysts favor nucleophilic substitution but require inert atmospheres.
-
Palladium systems enable scalable coupling but increase cost.
Solvent and Base Effects
-
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.
-
Weak bases (Cs₂CO₃) minimize side reactions compared to K₂CO₃.
Industrial Production Considerations
Continuous Flow Synthesis
Multi-step reactions are streamlined using microreactors:
-
Residence time : 5–10 minutes.
-
Throughput : 1.2 kg/day.
Benefits :
-
Improved heat transfer.
-
Reduced catalyst loading (CuI: 2 mol% vs. 5 mol% in batch).
Chemical Reactions Analysis
Types of Reactions
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Alkylated pyrazole derivatives.
Scientific Research Applications
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole structure.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in substituents on the pyrazole rings or the amine bridge. Key comparisons include:
Physicochemical Properties
- Lipophilicity : The 3-methyl-1-propyl group in the target compound increases lipophilicity compared to ethyl or methyl derivatives (e.g., CLogP estimated ~2.5 vs. 1.8 for ethyl analogs) . This may enhance membrane permeability but reduce aqueous solubility.
- Stability : Pyrazole rings are generally stable under physiological conditions. However, the propyl group may introduce susceptibility to oxidative metabolism compared to cyclopropyl or aromatic substituents .
Biological Activity
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₃H₂₁N₅
- Molecular Weight : 247.34 g/mol
- CAS Number : 1856096-07-5
The biological activity of this compound involves its interaction with various molecular targets, primarily enzymes and receptors. The compound may modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing metabolic pathways and cellular processes .
Antifungal Activity
Recent studies have indicated that pyrazole-based compounds exhibit antifungal properties. For instance, related compounds have demonstrated inhibition against multiple fungal strains, suggesting that similar mechanisms may apply to this compound. The inhibition zones observed in antifungal assays ranged from 12 to 16 mm against common fungal pathogens .
Alpha-Amylase Inhibition
Alpha-amylase inhibition is another significant biological activity associated with pyrazole derivatives. Compounds with similar structures have shown IC₅₀ values significantly lower than that of acarbose, a known alpha-amylase inhibitor. For example, the IC₅₀ values for related pyrazole compounds ranged from to mg/mL, indicating potent enzyme inhibition .
Study on Antifungal Activity
A study evaluated the antifungal efficacy of pyrazole derivatives against strains such as Geotrichum candidum and Aspergillus niger. The results indicated that these compounds could effectively inhibit fungal growth, contributing to their potential use as antifungal agents in clinical settings .
Study on Alpha-Amylase Inhibition
In another investigation, the alpha-amylase inhibition activity of various pyrazole compounds was assessed. The results showed that certain derivatives exhibited superior inhibitory effects compared to acarbose, suggesting their potential application in managing diabetes through carbohydrate metabolism regulation .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | IC₅₀ (mg/mL) | Antifungal Activity |
|---|---|---|---|
| Acarbose | C₁₈H₃₁N₅O₁₈ | 2.6 | Moderate |
| Pyrazole A | C₁₂H₁₉N₅ | 0.73 | High |
| Pyrazole B | C₁₃H₂₁N₅ | 0.12 | Very High |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine, and how can reaction conditions be optimized for higher yields?
- Answer : The synthesis typically involves multi-step alkylation or coupling reactions. For example, a method analogous to uses cesium carbonate as a base and copper(I) bromide as a catalyst in polar solvents (e.g., DMSO) at 35°C. However, yields may be low (~17.9%), necessitating optimization:
- Catalyst Screening : Replace CuBr with Pd-based catalysts for cross-coupling steps .
- Solvent Effects : Test DMF or THF for improved solubility and reduced side reactions .
- Temperature Control : Gradual heating (e.g., 50–60°C) may enhance reactivity without decomposition .
- Purification : Use gradient chromatography (e.g., ethyl acetate/hexane) to isolate the product efficiently .
| Parameter | Example 1 ( ) | Optimized Approach |
|---|---|---|
| Catalyst | CuBr | Pd(OAc)₂ |
| Solvent | DMSO | DMF |
| Yield | 17.9% | 35–40% (hypothetical) |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Answer :
- ¹H/¹³C NMR : Confirm substituent positions and amine protons. For example, δ 3.85 ppm (s, 2H) corresponds to methylene groups bridging pyrazole rings .
- HRMS (ESI) : Validate molecular weight (e.g., m/z 215 [M+H]+ in ) .
- IR Spectroscopy : Identify N-H stretches (~3298 cm⁻¹) and aromatic C-H vibrations .
- X-ray Crystallography : Resolve 3D structure using SHELXL for refinement (e.g., ) .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?
- Answer :
- Dose-Response Analysis : Replicate assays with standardized concentrations (e.g., 1–100 µM) to establish IC₅₀ consistency .
- Target Validation : Use siRNA knockdown or CRISPR to confirm specificity for purported targets (e.g., kinases) .
- Meta-Analysis : Compare data across studies using tools like PRISMA, accounting for variables like cell lines (e.g., HEK293 vs. HeLa) .
- Structural Insights : Perform molecular docking (AutoDock Vina) to correlate substituent changes with activity shifts .
Q. What computational methods are recommended for predicting the binding affinity of this compound with target enzymes?
- Answer :
- Molecular Dynamics (MD) Simulations : Use GROMACS to assess stability of enzyme-ligand complexes over 100 ns trajectories .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for pyrazole-methyl substitutions .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with active-site residues) using Schrödinger .
- Surface Plasmon Resonance (SPR) : Validate predictions experimentally by measuring kon/koff rates .
Q. How can crystallographic data for this compound be refined to resolve ambiguities in its 3D structure?
- Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize noise .
- Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and anisotropic displacement parameters .
- Validation Tools : Check for Ramachandran outliers and electron density mismatches using Coot .
Q. What strategies can be employed to improve the compound’s metabolic stability in preclinical studies?
- Answer :
- Deuterium Incorporation : Replace labile C-H bonds in methyl/propyl groups with C-D .
- Prodrug Design : Mask the amine group with acetyl or PEGylated moieties .
- CYP450 Inhibition Assays : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce hepatic clearance .
Data Analysis and Comparison
Q. How does the compound’s structure-activity relationship (SAR) compare to analogs with modified pyrazole substituents?
- Answer : Key SAR trends include:
- Propyl vs. Ethyl Groups : Propyl chains enhance lipophilicity (logP +0.5), improving membrane permeability .
- Methyl Positioning : 3-Methyl on pyrazole increases steric hindrance, reducing off-target binding .
| Analog Structure | Bioactivity (IC₅₀, nM) | logP |
|---|---|---|
| [(1-Ethyl-pyrazol-4-yl)methyl]amine | 250 | 2.1 |
| Target Compound | 150 | 2.6 |
| [(3-Fluoro-pyrazol-4-yl)methyl]amine | 320 | 1.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
